

Histone H4 (2-21) sequence and gene regulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Histone H4 (2-21)	
Cat. No.:	B15564338	Get Quote

An In-depth Technical Guide to the **Histone H4 (2-21)** Sequence and its Role in Gene Regulation

Introduction

Histone H4 is a fundamental protein component of chromatin in eukaryotic cells, forming the core nucleosome structure around which DNA is wrapped.[1] Its N-terminal tail, a flexible and largely unstructured region, protrudes from the nucleosome core and is a critical hub for a variety of post-translational modifications (PTMs).[2] These modifications, particularly within the amino acid 2-21 region, act as a sophisticated signaling platform, profoundly influencing chromatin structure and gene expression.[3][4] This guide provides a detailed examination of the **Histone H4 (2-21)** sequence, the functional consequences of its modification, the molecular pathways it governs, and the experimental methodologies used for its study, with a focus on its implications for drug development.

The Histone H4 (2-21) Sequence: A Platform for Regulation

The N-terminal tail of Histone H4 is highly conserved across species, underscoring its essential biological role.[3] The sequence from amino acid 2 to 21 is particularly rich in lysine (K) residues, which are primary targets for acetylation and other modifications.

Seguence of Human Histone H4 (2-21):

The specific amino acid sequence for this critical region is:



Ser-Gly-Arg-Gly-Lys(5)-Gly-Gly-Lys(8)-Gly-Leu-Gly-Lys(12)-Gly-Gly-Ala-Lys(16)-Arg-His-Arg-Lys(20)

Shortened Sequence:SGRGKGGKGLGKGGAKRHRK[5][6][7]

The lysine residues at positions 5, 8, 12, and 16 are the key sites of acetylation that dynamically regulate gene expression.

The Role of H4 (2-21) Acetylation in Gene Regulation

Histone acetylation is a dynamic and reversible process that is strongly associated with transcriptionally active chromatin.[1][8] The addition of an acetyl group to a lysine residue by a Histone Acetyltransferase (HAT) neutralizes its positive charge. This charge neutralization is thought to weaken the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin structure that is more accessible to the transcriptional machinery.[1][9]

Functional Roles of Specific Acetylation Sites:

- H4K5ac: Acetylation at lysine 5 is enriched at the transcription start sites (TSS) of active genes.[10] It is implicated in priming genes for rapid expression during processes like learning and memory.[11][12] Furthermore, H4K5ac has been identified as a key component of "epigenetic bookmarking," a mechanism that ensures the faithful transmission of gene expression patterns to daughter cells following mitosis.[10][11]
- H4K8ac: This modification is associated with active promoters and is believed to facilitate transcriptional elongation.[13][14] Its presence often shifts from regions upstream of a gene into the protein-coding regions as transcription proceeds.[13]
- H4K12ac: H4K12ac is found at both promoters and within the bodies of actively transcribed genes.[15][16] It plays a crucial role in memory consolidation and is important for the paternal epigenetic influence on early gene expression in the zygote.[15][17] This mark often works in concert with the bromodomain-containing protein BRD4 to regulate inducible transcription.[18][19]
- H4K16ac: Acetylation at lysine 16 is particularly significant as it has a profound impact on higher-order chromatin structure.[20][21] In Drosophila, it is essential for dosage



compensation.[22][23] In mammals, while not involved in dosage compensation, H4K16ac marks active genes and enhancers and can influence the spatiotemporal program of genome replication.[20][22] It also plays a role in activating the transcription of certain transposable elements.[24]

Polyacetylation of the H4 Tail:

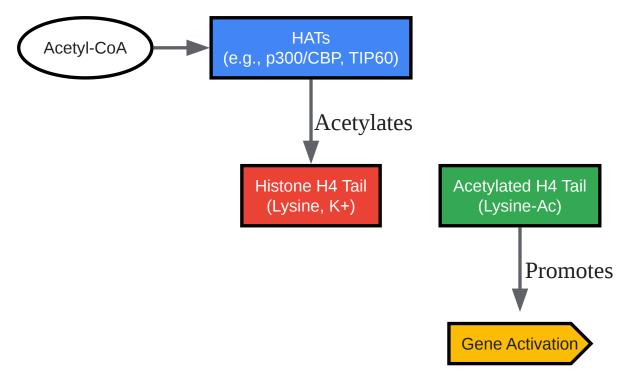
The simultaneous acetylation of multiple lysine residues on the H4 tail (di-, tri-, and tetra-acetylation) is a strong indicator of highly active transcription. Treatment of cells with Histone Deacetylase (HDAC) inhibitors robustly increases these poly-acetylated states.[25] This hyperacetylation serves as a high-affinity binding platform for regulatory proteins, amplifying the transcriptional signal.[25][26]

Molecular Pathways and Interactions

The regulation of Histone H4 acetylation involves a coordinated interplay of "writer," "reader," and "eraser" proteins.

- Writers (Histone Acetyltransferases HATs): These enzymes catalyze the addition of acetyl
 groups to lysine residues. Key HATs responsible for acetylating the H4 tail include p300/CBP
 and TIP60.[10][11]
- Erasers (Histone Deacetylases HDACs): These enzymes remove acetyl groups, leading to chromatin compaction and transcriptional repression.[9][27] Their activity is counteracted by HDAC inhibitors.
- Readers (Bromodomain Proteins): Acetylated lysine residues are recognized and bound by
 proteins containing a specialized module called a bromodomain. BRD4 is a prominent
 "reader" that binds to acetylated H4 tails, particularly poly-acetylated tails, and recruits the
 transcriptional machinery to activate gene expression.[18][25]



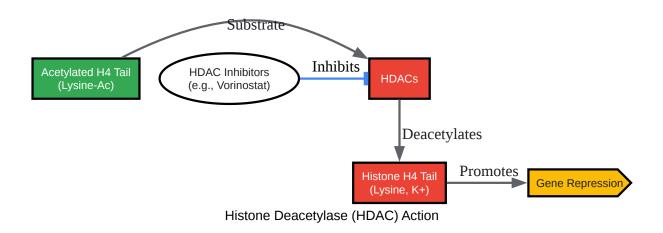


Histone Acetyltransferase (HAT) Action

Click to download full resolution via product page

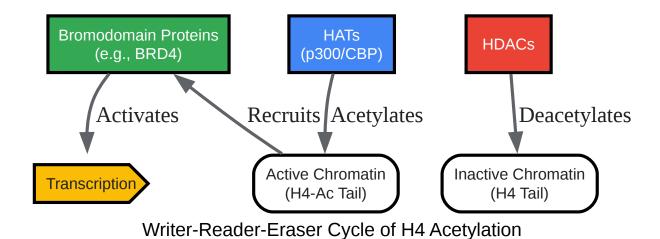
Caption: Diagram of HATs transferring an acetyl group to the H4 tail.





Click to download full resolution via product page

Caption: Diagram of HDACs removing an acetyl group from the H4 tail.



Click to download full resolution via product page

Caption: The cycle of H4 acetylation regulation by epigenetic machinery.



Quantitative Data Presentation

Quantitative analysis, often performed using mass spectrometry, reveals the dramatic impact of cellular signaling on the acetylation state of Histone H4. A prime example is the effect of HDAC inhibitors.

Table 1: Effect of HDAC Inhibition on Histone H4 Acetylation States

Acetylation State	Abundance (Untreated Cells)	Abundance (HDAC Inhibitor-Treated Cells)	Fold Change
Un-acetylated	Majority (~89% combined with mono-acetylated)	Significantly Decreased	< 1
Mono-acetylated	Decreased	< 1	
Di-acetylated	Low	Increased	> 1
Tri-acetylated	Low	Increased	> 1
Tetra-acetylated	Very Low	Increased (up to 20% of total H4)	>> 1
Data synthesized from			
studies on HeLa cells			
treated with HDAC			
inhibitors like sodium			
butyrate or SAHA.[25]			

Experimental Protocols

Studying the **Histone H4 (2-21)** sequence and its modifications requires specialized molecular biology techniques. Chromatin Immunoprecipitation (ChIP) is a cornerstone method for mapping the genomic location of specific histone modifications, while mass spectrometry is used for their identification and quantification.



Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol provides a generalized workflow for analyzing histone PTMs at specific genomic loci.

- Cross-linking:
 - Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.[28][29]
 - Quench the reaction by adding glycine.
 - Wash cells with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
 - Lyse cells to release nuclei.
 - Isolate nuclei and resuspend in a lysis buffer.
 - Shear the chromatin into fragments of 200-1000 bp using sonication. The efficiency of shearing should be checked on an agarose gel.
- Immunoprecipitation (IP):
 - Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
 - Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H4K5ac, anti-H4K12ac).
 - Add Protein A/G beads to capture the antibody-histone-DNA complexes.
- · Washes and Elution:
 - Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove nonspecifically bound proteins and DNA.



- Elute the immunoprecipitated complexes from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the immunoprecipitated DNA using phenol-chloroform extraction or a DNA purification kit.
- Analysis:
 - Quantitative PCR (qPCR): Quantify the enrichment of the histone mark at specific gene promoters or other loci of interest.
 - High-Throughput Sequencing (ChIP-Seq): Sequence the purified DNA to map the histone modification across the entire genome.

Workflow: Mass Spectrometry for Histone PTM Analysis

Mass spectrometry (MS) offers an unbiased and highly sensitive method for identifying and quantifying dozens of histone modifications simultaneously.[30][31][32]

- Histone Isolation:
 - Isolate nuclei from cell or tissue samples.
 - Extract histones using acid extraction protocols.
 - Purify and separate histone proteins (e.g., H4) using reverse-phase high-performance liquid chromatography (RP-HPLC).[33]
- Protein Digestion:
 - Digest the purified histones into smaller peptides using specific proteases like trypsin or chymotrypsin.[33] Chemical derivatization may be used to improve MS analysis.[32]
- LC-MS/MS Analysis:



- Separate the resulting peptides using nano-liquid chromatography (nano-LC).
- Analyze the peptides by tandem mass spectrometry (MS/MS) using high-resolution instruments like an Orbitrap.[31][34]
- The first MS scan measures the mass-to-charge ratio of the peptides, and the second (MS/MS) scan fragments the peptides to determine their amino acid sequence and the precise location of any PTMs.[33][34]

• Data Analysis:

- Use specialized software to search the acquired MS/MS spectra against a histone protein database to identify peptides and their modifications.
- Quantify the relative abundance of different modification states (e.g., unmodified, monoacetylated, di-acetylated) by integrating the area of their corresponding peaks in the MS scan.[30]

Implications for Drug Development

The central role of H4 acetylation in gene regulation makes the enzymes that control it attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[35][36][37]

- HDAC Inhibitors: Several HDAC inhibitors (e.g., Vorinostat/SAHA) are clinically approved for treating certain cancers.[25][27] These drugs cause a global increase in histone acetylation, including hyperacetylation of H4, which can lead to the re-expression of silenced tumor suppressor genes and induce cell cycle arrest or apoptosis.[38]
- HAT Inhibitors: The development of HAT inhibitors is an active area of research.[36][39]
 These molecules aim to counteract diseases driven by aberrant HAT activity, such as certain cancers where oncogenes are overexpressed due to hyper-acetylation.[35][40] Challenges in developing specific and cell-permeable HAT inhibitors remain, but they hold promise as a future class of therapeutics.[39]

Conclusion



The **Histone H4 (2-21)** N-terminal tail is a master regulatory domain that translates epigenetic signals into functional changes in gene expression. The acetylation of its key lysine residues—K5, K8, K12, and K16—creates a complex combinatorial code read by the cell's transcriptional machinery. A thorough understanding of the writers, readers, and erasers that act upon this sequence provides a powerful framework for deciphering the logic of gene control and for developing novel epigenetic drugs to combat a range of human diseases. The continued application of advanced proteomic and genomic techniques will further illuminate the intricate role of this small but vital protein region.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biomodal.com [biomodal.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone H4 Wikipedia [en.wikipedia.org]
- 4. Role of Histone N-Terminal Tails and Their Acetylation in Nucleosome Dynamics PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone H4 (2-21) | C82H150N36O22 | CID 171689227 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Role of histone acetylation in the control of gene expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. H4K5ac Wikipedia [en.wikipedia.org]
- 11. epigenie.com [epigenie.com]
- 12. Genome-wide analysis of H4K5 acetylation associated with fear memory in mice PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 13. Histone 4 lysine 8 acetylation regulates proliferation and host-pathogen interaction in Plasmodium falciparum PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epigenie.com [epigenie.com]
- 16. The Role of Bromodomain Proteins in Regulating Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome wide identification of promoter binding sites for H4K12ac in human sperm and its relevance for early embryonic development PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. H4K12ac is regulated by estrogen receptor-alpha and is associated with BRD4 function and inducible transcription PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. H4K16 acetylation marks active genes and enhancers of embryonic stem cells, but does not alter chromatin compaction PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. H4K16ac activates the transcription of transposable elements and contributes to their cis-regulatory function PMC [pmc.ncbi.nlm.nih.gov]
- 25. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies PMC [pmc.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Histone deacetylase inhibitor Wikipedia [en.wikipedia.org]
- 28. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Histone PTMs Profiling via High-Resolution Mass Spectrometry Creative Proteomics [creative-proteomics.com]
- 32. researchgate.net [researchgate.net]
- 33. Application of Mass Spectrometry to the Identification and Quantification of Histone Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]







- 34. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications PMC [pmc.ncbi.nlm.nih.gov]
- 35. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 36. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 37. tandfonline.com [tandfonline.com]
- 38. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. First Report of Small Molecule inhibitors of Histone Acetyltransferase 1 (HAT1) with Anti-Tumor Activity | Explore Technologies [techfinder.stanford.edu]
- To cite this document: BenchChem. [Histone H4 (2-21) sequence and gene regulation].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15564338#histone-h4-2-21-sequence-and-gene-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com